molecular formula C12H17NO2 B3023361 N-methoxy-N-methyl-2-phenylbutanamide CAS No. 166337-42-4

N-methoxy-N-methyl-2-phenylbutanamide

Cat. No.: B3023361
CAS No.: 166337-42-4
M. Wt: 207.27 g/mol
InChI Key: REBCRTLCXHMVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-2-phenylbutanamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Application in Synthesis of Derivatives

In the field of medicinal chemistry, N-methoxy-N-methyl-2-phenylbutanamide and its derivatives have been synthesized for various purposes. For instance, a study by (Reddy et al., 2014) demonstrated the synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives using 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide. This represents a novel strategy for constructing spirocycles, highlighting the compound's utility in organic synthesis.

2. Role in Pharmacokinetics and Pharmacodynamics Studies

This compound analogues have been used in pharmacokinetics and pharmacodynamics studies. For example, a study by (Qian et al., 2007) on DPC 333, a derivative of this compound, investigated its potential as a selective inhibitor of tumor necrosis factor-α-converting enzyme, revealing its therapeutic potential in various inflammatory diseases.

3. Utilization in Chemical Behavior Studies

The chemical behavior of this compound and its derivatives has been a subject of study in chemical research. For instance, (Sedlák et al., 2002) examined the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones derived from this compound, contributing valuable information about the compound’s reactivity in basic medium.

4. Investigation in Environmental Science

In environmental science, research has been conducted to understand the behavior of compounds related to this compound. A study by (Aschmann et al., 2011) on 3-methoxy-3-methyl-1-butanol, a related compound, provided insights into its reaction kinetics with OH radicals, which is relevant for understanding the environmental fate of such chemicals.

5. Role in Analytical Chemistry

The compound and its derivatives have been used in analytical chemistry to aid in the identification of new substances. For example, (Wallach et al., 2016) described the synthesis of N-alkyl-arylcyclohexylamines for analytical characterizations, demonstrating the use of this compound derivatives in forensic and legislative challenges related to new psychoactive substances.

6. Application in Fluorescent Nanomaterials

In the field of materials science, derivatives of this compound have been explored for their potential in creating fluorescent nanomaterials. (Ghodbane et al., 2012) researched the use of 2-phenyl-benzoxazole derivatives for preparing aqueous suspensions of particles, demonstrating the compound’s applicability in developing new fluorescent materials.

Safety and Hazards

The safety and hazards of N-methoxy-N-methyl-2-phenylbutanamide are not clearly mentioned in the available resources .

Properties

IUPAC Name

N-methoxy-N-methyl-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-11(12(14)13(2)15-3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCRTLCXHMVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of pyridine (33.1 mL, 40.9 mmol) and N,O-dimethylhydroxylamine hydrochloride (26.0 g, 26.7 mmol) in anhydrous CH2Cl2 (300 mL) at 0° C. was added dropwise 2-phenylbutyryl chloride (37.4 g, 20.5 mmol) dissolved in THF (100 mL). The reaction mixture was stirred overnight at RT. H2O (300 mL) was added, and the mixture was extracted with CH2Cl2 (2×200 mL). The combined extracts were washed successively with 5% aqueous HCl (300 mL), 5% aqueous NaHCO3 (300 mL), H2O (300 mL), and brine (300 mL). The mixture was dried over Na2SO4, filtered, and concentrated to afford 41.6 g (98%) of 14 as a colorless oil which was used without further purification. 1HNMR (400 MHz, CDCl3): δ 0.87 (t, J=7.3 Hz, 3H), 1.74 (h, J=7.1 Hz, 1H), 2.08 (h, J=7.1 Hz, 1H), 3.14 (s, 3H), 3.46 (s, 3H), 3.88 (br s, 1H), 7.19-7.33 (m, 5H).
Quantity
33.1 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methyl-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-N-methyl-2-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-methoxy-N-methyl-2-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
N-methoxy-N-methyl-2-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
N-methoxy-N-methyl-2-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-methoxy-N-methyl-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.